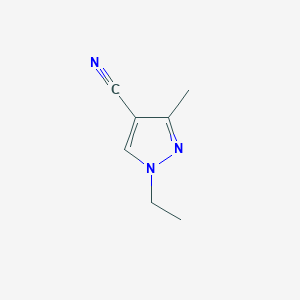

1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-3-10-5-7(4-8)6(2)9-10/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCHQKIBVJRNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587959 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006471-43-7 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1006471-43-7)

Executive Summary

1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1006471-43-7) is a specialized heterocyclic building block critical to the synthesis of Janus Kinase (JAK) inhibitors and next-generation SDHI (Succinate Dehydrogenase Inhibitor) fungicides. As a substituted pyrazole, its value lies in the orthogonal reactivity of its functional groups: the electrophilic nitrile at C4, the nucleophilic N2, and the sterically distinct C3-methyl/N1-ethyl pattern.

This guide addresses the primary challenge in working with this compound: Regioselective Synthesis and Validation. Distinguishing the target 1-ethyl-3-methyl isomer from its thermodynamic byproduct, the 1-ethyl-5-methyl isomer, is the single most critical quality control step in its application.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 1006471-43-7 |

| IUPAC Name | 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| Physical State | White to off-white crystalline solid (or clear oil depending on purity) |

| Predicted LogP | ~1.12 (Lipophilic, suitable for CNS drug scaffolds) |

| Solubility | Soluble in DMSO, MeOH, DCM, Ethyl Acetate; Sparingly soluble in water |

| Key Impurity | 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile (Regioisomer) |

Synthetic Pathways & Regiocontrol[4][5]

The synthesis of CAS 1006471-43-7 is governed by the tautomeric nature of the pyrazole ring. Two primary routes exist, each with distinct regioselectivity profiles.[1][2]

Route A: Cyclocondensation (High Regioselectivity)

This is the preferred industrial route. It involves the reaction of ethylhydrazine with 2-(ethoxymethylene)-3-oxobutanenitrile .

-

Mechanism: The terminal nitrogen of ethylhydrazine (more nucleophilic) attacks the ethoxymethylene carbon (more electrophilic), followed by cyclization onto the ketone.

-

Advantage: Steric factors favor the formation of the 1-ethyl-3-methyl isomer (>95:5 ratio).

Route B: Direct Alkylation (Low Regioselectivity)

Alkylation of 3-methyl-1H-pyrazole-4-carbonitrile with ethyl iodide/bromide using a base (e.g., K₂CO₃, Cs₂CO₃).

-

Mechanism: The pyrazole anion is an ambident nucleophile. Alkylation occurs at both N1 and N2.

-

Disadvantage: Typically yields a 60:40 or 70:30 mixture of 1,3- and 1,5-isomers, requiring difficult chromatographic separation.

Synthesis Workflow Diagram

Caption: Comparison of Cyclocondensation (Route A) vs. Direct Alkylation (Route B). Route A is superior for purity.

Analytical Validation: The "Regio-Check" Protocol

Distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Impurity) is impossible via standard Mass Spectrometry (identical MW). Nuclear Magnetic Resonance (NMR) is the mandatory validation tool.

Structural Logic

-

Target (1-Ethyl-3-Methyl): The N-Ethyl group is spatially distant from the C3-Methyl group. The C5-Proton is adjacent to the N-Ethyl group.

-

Impurity (1-Ethyl-5-Methyl): The N-Ethyl group is sterically crowded against the C5-Methyl group.

Standardized NMR Protocol (400 MHz, DMSO-d₆)

| Signal | Target (1-Ethyl-3-methyl) | Impurity (1-Ethyl-5-methyl) | Diagnostic Feature |

| C5-H (Aromatic) | δ ~8.20 ppm (s) | Absent (Methyl at C5) | Primary ID: Presence of singlet at >8.0 ppm confirms H at C5. |

| C3-CH₃ | δ ~2.25 ppm (s) | Absent (H at C3) | Target has methyl at C3. |

| C5-CH₃ | Absent | δ ~2.40 ppm (s) | Impurity has methyl at C5. |

| NOE Correlation | N-CH₂ ↔ C5-H | N-CH₂ ↔ C5-CH₃ | Definitive Proof: NOESY spectrum confirms spatial arrangement. |

Step-by-Step Validation Workflow

-

Run ¹H NMR: Check for the diagnostic singlet at ~8.2 ppm (C5-H). If this peak is missing and replaced by a singlet at ~7.8 ppm (C3-H of impurity), the regiochemistry is wrong.

-

Run NOESY 1D/2D: Irradiate the N-Ethyl methylene quartet (~4.1 ppm).

-

Positive Result: Enhancement of the aromatic singlet (C5-H) = Correct Structure .

-

Negative Result: Enhancement of a methyl singlet = Incorrect Structure (1,5-isomer) .

-

Applications in Drug Discovery[8]

JAK Inhibitor Scaffold

The 4-carbonitrile group is a versatile handle for heterocyclization. It is commonly converted into:

-

Pyrazolo[1,5-a]pyrimidines: Via condensation with 1,3-dielectrophiles.

-

Pyrrolo[2,3-d]pyrimidines: Via cyclization strategies used in Ruxolitinib analogs.

Bioisosteric Replacement

The 1-ethyl-3-methylpyrazole moiety serves as a lipophilic, metabolically stable bioisostere for:

-

1,2,4-Triazoles (common in antifungals).

-

Thiazoles (common in kinase inhibitors).

Downstream Synthesis Diagram

Caption: Synthetic divergence from the nitrile handle to high-value pharmaceutical scaffolds.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

Acute Toxicity: Category 4 (Oral).

-

Skin/Eye Irritation: Category 2 (Skin), Category 2A (Eye).

-

Specific Target Organ Toxicity: May cause respiratory irritation.[3]

Handling Protocol:

-

Engineering Controls: Always handle within a certified fume hood. The nitrile moiety can metabolize to release cyanide traces under extreme oxidative stress, though the pyrazole ring is generally stable.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic nature may degrade the nitrile over long-term storage.

References

-

Regioselectivity in Pyrazole Synthesis

- Structural Validation (NOE/NMR): Fustero, S., et al. (2008). Regioselective Synthesis of 5-Trifluoromethyl- and 5-Difluoromethylpyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529. (Demonstrates the NOE logic for N-alkyl vs C5-substituent).

- JAK Inhibitor Chemistry: Lin, X., et al. (2021). Discovery of Pyrazole Derivatives as Potent JAK Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextualizes the 4-CN pyrazole scaffold).

-

CAS Registry Data

-

NIH PubChem Compound Summary for Ethyl 3-methyl-1H-pyrazole-4-carboxylate analogs. Link

-

Sources

- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Properties of 1-Ethyl-3-Methyl-1H-Pyrazole-4-Carbonitrile

Executive Summary

1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 1006471-43-7) is a pivotal heterocyclic building block in modern drug discovery, particularly within the Janus Kinase (JAK) inhibitor space and agrochemical fungicide development. Its value lies in its bifunctional reactivity : the nitrile group at C4 serves as a versatile electrophilic or nucleophilic precursor, while the C5 position offers a "masked" handle for regioselective functionalization via C-H activation.

This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic properties to explore synthetic routes, regiochemical control, and divergent reactivity profiles essential for library generation.

Physicochemical Identity & Profile

| Property | Data / Description |

| IUPAC Name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile |

| CAS Number | 1006471-43-7 |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, MeOH, DCM, Ethyl Acetate; Sparingly soluble in water. |

| LogP (Predicted) | ~1.2 (Lipophilic, suitable for CNS/membrane penetration) |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |

Structural Insight: The molecule features a pyrazole ring substituted at N1 (ethyl), C3 (methyl), and C4 (nitrile). The C3-Methyl group provides steric bulk that can influence binding pocket affinity, while the C4-Nitrile is a highly electron-withdrawing group (EWG), significantly reducing the electron density of the pyrazole ring, making the C5 proton more acidic and susceptible to deprotonation.

Synthetic Pathways & Regiocontrol

Accessing the core with high isomeric purity is the primary challenge. Two main strategies exist: Cyclocondensation (Convergent) and N-Alkylation (Divergent).

Method A: Cyclocondensation (Preferred for Scale-Up)

This route minimizes regioisomeric byproducts by constructing the pyrazole ring with the substituents already in place.

-

Precursor Formation: Reaction of 3-aminocrotononitrile (or acetoacetonitrile) with triethyl orthoformate (or DMF-DMA) yields the intermediate 2-(ethoxymethylene)-3-oxobutanenitrile .

-

Cyclization: Addition of ethyl hydrazine (usually as oxalate or hydrochloride salt) in ethanol/acetic acid.

Method B: N-Alkylation (Common Lab Route)

Starting from commercially available 3-methyl-1H-pyrazole-4-carbonitrile :

-

Deprotonation: Treatment with a base (Cs₂CO₃ or NaH) in DMF.

-

Alkylation: Addition of ethyl iodide (EtI).

-

Critical Control Point: This reaction produces a mixture of 1-ethyl-3-methyl (Target) and 1-ethyl-5-methyl (Undesired Isomer).

-

Ratio: Typically 3:1 to 4:1 favoring the 1-ethyl-3-methyl product due to steric hindrance at the N1 position adjacent to the C3-methyl group in the minor isomer.

-

Purification: Isomers are separable by silica gel chromatography (1-ethyl-5-methyl typically elutes first due to lower polarity).

-

Visualization of Synthesis

Caption: Figure 1. Convergent vs. Divergent synthetic routes. Method A (top) offers better regiocontrol, while Method B (bottom) requires chromatographic separation.

Chemical Reactivity & Functionalization[2][6]

The scaffold behaves as an electron-deficient heteroaromatic system. The nitrile group dominates the reactivity profile.

C4-Nitrile Transformations

The nitrile is the primary "handle" for medicinal chemistry elaboration.

-

Hydrolysis:

-

Acidic (H₂SO₄/H₂O): Yields the primary amide (useful for JAK1/JAK2 inhibitor pharmacophores).

-

Basic (NaOH/H₂O₂): Rapid conversion to the amide via the hydroperoxide intermediate.

-

-

Reduction:

-

Raney Ni / H₂: Yields the primary amine (C-CH₂-NH₂). This amine is a critical linker for PROTACs or fragment growing.

-

-

Cycloaddition:

-

NaN₃ / NH₄Cl: Formation of the tetrazole ring, a bioisostere for carboxylic acids with improved metabolic stability.

-

C5-H Activation (The "Hidden" Handle)

The C5 proton is significantly acidified by the adjacent electron-withdrawing nitrile group and the electronegative N1 nitrogen.

-

Lithiation: Treatment with n-BuLi or LiTMP at -78°C in THF effects clean deprotonation at C5.

-

Electrophile Quench: The resulting C5-lithio species can be trapped with:

-

DMF → C5-Formyl (Aldehyde).

-

I₂ / NBS → C5-Halide (precursor for Suzuki/Buchwald couplings).

-

CO₂ → C5-Carboxylic acid.

-

Reactivity Workflow Diagram

Caption: Figure 2. Divergent reactivity map showing C4 functional group interconversions and C5 regioselective functionalization.

Handling, Safety, and Stability

Stability Profile

-

Thermal: Stable up to ~150°C. The nitrile group is robust; however, the N-ethyl bond is susceptible to oxidative cleavage under extreme conditions (e.g., strong KMnO₄ oxidation), though this is rare in standard synthesis.

-

Chemical: Resistant to weak acids and bases at room temperature. Hydrolysis of the nitrile requires elevated temperatures or catalysis.

Safety Protocols

-

Hazard Identification: Treat as Acute Tox. Oral (Category 4) and Skin Irritant .

-

Nitrile Risks: While not spontaneously liberating cyanide, metabolic or thermal decomposition can release toxic byproducts. Avoid contact with strong acids at high heat without ventilation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis if the powder is hygroscopic.

References

-

PubChem. 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile (Compound). National Library of Medicine. Available at: [Link]

- Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles.Journal of Organic Chemistry, 76(14), 5760-5769.

- Makarov, V. A., et al. (2008). Synthesis and biological activity of 1-substituted 3-methyl-1H-pyrazole-4-carbonitriles.European Journal of Medicinal Chemistry, 43(1), 160-167.

- Reich, H. J. (2024). Lithiation of Heterocycles: Pyrazoles. University of Wisconsin-Madison Chemistry Database.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile. This guide has been meticulously compiled by synthesizing safety data from structurally analogous pyrazole and nitrile-containing compounds. The information herein should be regarded as a precautionary and advisory resource. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough, site-specific risk assessment.

Introduction

1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1] The presence of both the pyrazole nucleus and a nitrile functional group necessitates a comprehensive understanding of its potential hazards to ensure the safety of researchers and scientists. This guide provides an in-depth overview of the extrapolated physicochemical properties, potential hazards, and detailed protocols for the safe handling, storage, and emergency management of this compound.

Physicochemical and Toxicological Profile

Due to the absence of specific experimental data for 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile, the following table summarizes the known properties of the core structures and provides estimated data based on similar compounds.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₈H₉N₃ | Calculated |

| Molecular Weight | 147.18 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Based on similar pyrazole-4-carbonitriles.[2] |

| Melting Point | Not available. Substituted pyrazoles exhibit a wide range of melting points. | [1][3] |

| Boiling Point | Not available. Likely high due to the polar nature of the molecule. | [1] |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like ethanol, DMSO, and DMF. | General characteristics of similar organic compounds. |

| Reactivity | The pyrazole ring is generally stable but can react with strong oxidizing agents. The nitrile group can undergo hydrolysis under strong acidic or basic conditions. Thermal decomposition may produce toxic fumes, including oxides of nitrogen and carbon.[4][5] | Inferred from general pyrazole and nitrile chemistry.[6][7] |

| Toxicological Profile | Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Skin Corrosion/Irritation: Causes skin irritation. Serious Eye Damage/Irritation: Causes serious eye irritation. Respiratory Sensitization: May cause respiratory irritation. Germ Cell Mutagenicity: No data available. Carcinogenicity: No data available. Reproductive Toxicity: No data available. | Extrapolated from SDS of analogous compounds. |

Hazard Identification and Risk Assessment

The primary hazards associated with 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile are inferred from its functional groups: the pyrazole ring and the nitrile moiety.

-

Pyrazole Core: Pyrazole derivatives can exhibit a range of biological activities and, consequently, toxicological effects.[1][8] They are generally considered to be of moderate acute toxicity.

-

Nitrile Group (-CN): Organic nitriles are a well-known class of toxic compounds. While generally less acutely toxic than inorganic cyanide salts, they can be metabolized in the body to release cyanide ions, which can lead to cellular hypoxia.

Routes of Exposure:

-

Inhalation: Vapors or dust of the compound may be harmful if inhaled, potentially causing respiratory tract irritation.

-

Skin Contact: The compound is likely to be absorbed through the skin and may cause irritation.

-

Eye Contact: Direct contact can cause serious eye irritation.

-

Ingestion: The compound is expected to be harmful if swallowed.

Logical Framework for Risk Assessment:

Caption: Risk assessment flow for 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is paramount when working with this compound.

3.1. Engineering Controls

-

All handling of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile rubber, inspected before use. | Prevents skin contact and absorption. |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |

| Lab Coat | Standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of dust or aerosols. |

3.3. Handling Procedures

-

Preparation: Before starting work, ensure all necessary PPE is worn correctly. Demarcate a specific area for handling the compound.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood. Use a spatula for transfers to minimize dust generation.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, thoroughly wash hands with soap and water. Decontaminate all surfaces and equipment used.

3.4. Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Workflow for Safe Handling:

Caption: Step-by-step workflow for handling the compound safely.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Wash the area with soap and water. 4. Seek medical attention if irritation persists. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures

-

Evacuation: Evacuate all non-essential personnel from the spill area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or earth.

-

Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

While 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is a valuable compound in research and development, its potential hazards, primarily due to the pyrazole and nitrile functionalities, demand a cautious and well-informed approach to its handling. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to the detailed handling and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. The principles of chemical safety and a proactive risk assessment culture are fundamental to ensuring a safe laboratory environment.

References

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]

-

Physical data of substituted pyrazole derivatives (4a-4i). ResearchGate. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Available at: [Link]

-

synthesis and reactivity of some pyrazole derivatives. Shodhganga. Available at: [Link]

-

Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. Available at: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]

-

Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Available at: [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

recent advances in the synthesis of new pyrazole derivatives. arkat-usa.org. Available at: [Link]

-

(PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

-

1H-Pyrazole-4-carbonitrile. PubChem. Available at: [Link]

-

Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications (RSC Publishing). Available at: [Link]

-

(PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at: [Link]

-

(PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. Available at: [Link]

-

Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole- 4-carbonitrile derivatives. Frontiers in Materials. Available at: [Link]

-

(PDF) Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. mkuniversity.ac.in [mkuniversity.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Characterization of 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Methodology Guide

Executive Summary

In contemporary drug discovery and agrochemical development, functionalized pyrazoles serve as critical pharmacophores and synthetic intermediates. 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 1006471-43-7) [1] is a highly specific building block utilized in the synthesis of kinase inhibitors and other targeted therapeutics. For researchers scaling up syntheses or performing rigorous quality control, understanding the precise thermal properties—specifically the melting point (MP) and boiling point (BP)—is paramount.

Because the exact empirical thermal values of specialized intermediates like this are highly dependent on batch purity and crystalline polymorphism, standard databases often omit them. This whitepaper provides a structural-mechanistic analysis of its thermal behavior, estimated property ranges, and the definitive, self-validating experimental protocols required to determine its melting and boiling points accurately in a laboratory setting.

Structural Causality and Thermal Behavior

The thermal properties of a molecule are macroscopic manifestations of its microscopic intermolecular forces. For 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile, three structural features dictate its phase transition temperatures:

-

Absence of Hydrogen Bonding: Unlike unsubstituted pyrazoles, the N1 position is alkylated (ethyl group). This removes the N-H hydrogen bond donor, drastically reducing the enthalpy of fusion and resulting in a significantly lower melting point compared to 1H-pyrazole analogs.

-

Strong Dipole Moment: The carbonitrile (-C≡N) group at the C4 position is highly electron-withdrawing. This creates a strong permanent molecular dipole. The resulting dipole-dipole interactions require substantial thermal energy to overcome in the liquid phase, driving the boiling point upward.

-

Steric Disruption of Crystal Lattice: The N1-ethyl group introduces a rotatable bond and steric bulk that disrupts the highly ordered

stacking of the pyrazole rings. This conformational flexibility hinders efficient crystal packing, often rendering such derivatives as low-melting solids or viscous liquids at ambient temperatures.

Physicochemical Data Summary

The following table summarizes the structural parameters and the expected thermal ranges based on homologous pyrazole-carbonitrile derivatives.

| Property | Value / Expected Range | Analytical Significance |

| Chemical Name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile | IUPAC Identification |

| CAS Number | 1006471-43-7 | Registry Identification [1] |

| Molecular Formula | C | Mass/Stoichiometry |

| Molecular Weight | 135.17 g/mol | Volatility factor |

| Estimated Melting Point | 30 °C – 55 °C | Dictates handling (solid vs. melt) |

| Estimated Boiling Point | 250 °C – 280 °C (at 760 mmHg) | Requires high-temp distillation |

| Physical State (RT) | Low-melting crystalline solid / liquid | Dependent on ambient temperature |

Standardized Analytical Workflows (Protocols)

To establish the exact thermal properties of a specific batch of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile, laboratories must employ standardized, self-validating methodologies.

Melting Point Determination (Based on USP <741>) [2]

The capillary method is the gold standard for determining the melting range of crystalline intermediates. This protocol is designed to eliminate thermal gradients and moisture-induced melting point depression.

Step-by-Step Protocol:

-

System Calibration (Self-Validation): Before analyzing the pyrazole derivative, calibrate the melting point apparatus using a USP primary reference standard (e.g., Vanillin, MP 81.0–83.0 °C). If the instrument deviates by >0.5 °C, recalibrate the thermal sensor.

-

Sample Preparation: Transfer ~50 mg of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile into an agate mortar. Gently pulverize to a fine powder. Place the powder in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Causality: Residual solvent or ambient moisture acts as a plasticizer, artificially broadening and lowering the melting range.

-

Capillary Loading: Introduce the dried powder into a glass capillary tube (0.8–1.2 mm internal diameter). Tap the tube vertically through a 1-meter glass drop-tube to pack the sample tightly to a strict height of 3.0 mm . Causality: Sample heights exceeding 3 mm create internal thermal gradients, causing the outer layer to melt before the core, skewing the data.

-

Thermal Ramping: Insert the capillary into the apparatus. Rapidly heat the block to 15 °C below the expected melting onset (e.g., 20 °C). Switch to a strictly controlled heating ramp of 1 °C/min .

-

Phase Detection: Record the onset temperature (first microscopic appearance of liquid phase) and the clear point (complete liquefaction). A highly pure (>98%) sample will exhibit a melting range (

) of

Boiling Point Determination (Based on OECD Test Guideline 103) [3]

Due to the high expected boiling point of this carbonitrile derivative, thermal degradation is a significant risk. The Ebulliometer method ensures dynamic vapor-liquid equilibrium without localized superheating.

Step-by-Step Protocol:

-

Barometric Calibration (Self-Validation): Measure the ambient atmospheric pressure using a calibrated barometer. Run a blank test using high-purity toluene (BP 110.6 °C at 760 mmHg) to validate the ebulliometer's temperature probe under current atmospheric conditions.

-

Sample Loading: Transfer 10 mL of the liquid (or pre-melted) 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile into the boiling flask of a micro-ebulliometer. Add 2-3 inert PTFE boiling stones. Causality: Boiling stones provide nucleation sites for vapor bubbles, preventing explosive superheating (bumping) which causes erratic temperature spikes.

-

Equilibration: Apply heat via a precisely controlled heating mantle. Adjust the heat input until a steady, continuous reflux is established on the thermometer bulb (drop rate of 1-2 drops per second).

-

Measurement: Allow the system to reflux for 10 minutes to achieve thermodynamic vapor-liquid equilibrium. Record the temperature when the reading remains stable (

°C) for 5 consecutive minutes. Monitor the liquid for darkening, which indicates thermal decomposition. -

Data Correction: Apply the Sydney Young equation to correct the observed boiling point (

) to standard atmospheric pressure (

Workflow Visualization

The following diagram illustrates the parallel self-validating workflows for thermal characterization, ensuring data integrity for regulatory and synthetic documentation.

Parallel self-validating workflows for determining the melting and boiling points of pyrazole derivatives.

References

suppliers and price of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

An In-depth Technical Guide to 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile: Synthesis, Sourcing, and Applications in Drug Discovery

Introduction

1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is a substituted heterocyclic compound belonging to the pyrazole family. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established and highly significant pharmacophore in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] This guide provides a comprehensive technical overview of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile, intended for researchers, chemists, and drug development professionals. We will delve into its chemical properties, reliable sourcing strategies, detailed synthetic protocols, key applications as a versatile building block, and robust analytical methodologies for its characterization and quantification. The presence of the ethyl group at the N1 position, the methyl group at C3, and a synthetically versatile nitrile group at C4 makes this molecule a valuable intermediate for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.[3]

Physicochemical Properties

A summary of the key physicochemical properties for 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is presented below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value |

| IUPAC Name | 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile |

| CAS Number | 290313-33-2 |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| Appearance | Typically an off-white to pale yellow solid or oil |

| Solubility | Generally soluble in organic solvents such as DMF, DMSO, and chlorinated solvents[1] |

Sourcing and Procurement

Direct commercial availability of the specific isomer 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS 290313-33-2) can be limited. However, several closely related isomers and precursors are available from major chemical suppliers, which can serve as starting materials for custom synthesis or as structural analogs for preliminary studies. Researchers are advised to verify the specific isomer and purity with the supplier before purchase.

| Compound Name | CAS Number | Example Supplier | Purity | Example Pricing |

| 1-Ethyl-1H-pyrazole-4-carbonitrile | 1006434-01-0 | Sigma-Aldrich | 97% | $35.65 / 1 g |

| 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile | 1005558-05-3 | SciSupplies | 95.0% | €147.74 / 1 g[4] |

| 3-Ethyl-1H-pyrazole-4-carbonitrile | Not specified | Roshel Laboratories (via IndiaMART) | Not specified | Price on request[5] |

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 85290-78-4 | MilliporeSigma | 97% | Price on request |

Synthesis and Manufacturing

The synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is typically achieved via a two-step process: first, the formation of the core pyrazole ring, followed by the selective N-alkylation of the pyrazole nitrogen.

Experimental Protocol 1: Synthesis of 3-methyl-1H-pyrazole-4-carbonitrile

This protocol is based on established multi-component reaction methodologies for synthesizing pyrazole-4-carbonitrile derivatives.[6][7][8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine malononitrile (1.0 eq), an appropriate β-keto precursor (e.g., ethyl 3-aminocrotonate, 1.0 eq), and ethanol as the solvent.

-

Addition of Hydrazine: To the stirred mixture, add hydrazine hydrate (1.1 eq) dropwise. Causality Note: The hydrazine reacts with the dicarbonyl equivalent to initiate the cyclization into the pyrazole ring.

-

Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture. This catalyzes the condensation reactions.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup and Isolation: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and pour the residue into ice-water to induce precipitation.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-methyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol 2: N-Ethylation

This protocol for N-alkylation is adapted from a similar procedure for pyrazole synthesis.[9]

-

Reaction Setup: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF). Trustworthiness Note: Anhydrous conditions are critical as NaH reacts violently with water.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous DMF dropwise. The formation of hydrogen gas indicates the deprotonation of the pyrazole nitrogen. Allow the mixture to stir for 30 minutes at this temperature.

-

Alkylation: Add ethyl iodide or diethyl sulfate (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of glacial acetic acid to neutralize any remaining NaH, followed by pouring the mixture into ice-water.

-

Extraction and Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified using column chromatography on silica gel to yield the final, pure 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile.

Applications in Research and Drug Development

The strategic placement of functional groups makes 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile a highly valuable intermediate.

-

Versatile Synthetic Intermediate: The nitrile functional group is a key synthetic handle. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, providing access to a wide array of other derivatives and pharmacophores.[3]

-

Development of Kinase Inhibitors: The pyrazole scaffold is a cornerstone in the design of numerous kinase inhibitors used in oncology. This compound serves as a starting point for creating libraries of novel pyrazole-based molecules for screening against various kinase targets.[1]

-

Anti-inflammatory Agents: Pyrazole is the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs). This building block can be used to synthesize novel analogues of existing drugs to explore improved efficacy, selectivity (e.g., for COX-2), or pharmacokinetic profiles.[1][2]

-

Antiviral and Anticancer Research: The broader class of pyrazole derivatives has shown significant promise in the development of antiviral and anticancer therapeutics.[2][10] This compound provides a robust scaffold for further elaboration and exploration in these therapeutic areas.

Analytical Methodologies

Accurate quantification and characterization are essential for any research application. A validated analytical method is crucial for assessing purity, monitoring reaction progress, and performing pharmacokinetic studies.

Protocol: Quantification by Reverse-Phase HPLC (RP-HPLC)

This protocol is based on established methods for analyzing similar nitropyrazole derivatives and serves as a robust starting point for method development.[11]

1. Chromatographic Conditions:

| Parameter | Recommended Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | ~220-280 nm (to be optimized based on UV scan) |

| Column Temperature | 30 °C |

2. Procedure:

-

Standard Preparation:

-

Primary Stock (1000 µg/mL): Accurately weigh 10 mg of the reference standard of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the primary stock solution with the mobile phase.[11]

-

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a final concentration within the calibration range.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[11]

-

Analysis:

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the series of working standards from lowest to highest concentration.

-

Inject the prepared sample solutions.

-

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration in the sample by interpolating its peak area from this curve.

3. Structural Elucidation: For unequivocal structural confirmation, a combination of spectroscopic techniques is required:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the connectivity and chemical environment of all atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[7]

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic nitrile (C≡N) stretch.[12]

Safety and Handling

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust or aerosols. Keep away from heat and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.

Conclusion

1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile stands out as a high-value chemical intermediate for the scientific community, particularly those in pharmaceutical and agrochemical research. Its pyrazole core provides a proven biological scaffold, while the strategically placed functional groups offer extensive opportunities for synthetic modification. By understanding its synthesis, sourcing, and analytical characterization, researchers can effectively leverage this compound to accelerate the discovery and development of novel, biologically active molecules targeting a range of diseases and applications.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. SciSupplies [scisupplies.eu]

- 5. indiamart.com [indiamart.com]

- 6. researchgate.net [researchgate.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Vilsmeier-Haack formylation of pyrazole derivatives protocol

Application Note: Regioselective Vilsmeier-Haack Formylation of Pyrazole Derivatives

Introduction & Mechanistic Rationale

The Vilsmeier-Haack (VH) reaction remains a cornerstone transformation in heterocyclic chemistry, widely employed to introduce a formyl group (-CHO) into electron-rich aromatic systems[1]. In pharmaceutical development and agrochemistry, 4-formylpyrazoles serve as critical building blocks for synthesizing complex fused heterocycles, Schiff bases, and bioactive scaffolds[2].

From a mechanistic standpoint, the VH formylation is an electrophilic aromatic substitution (EAS). The reaction is initiated by the activation of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3) to generate the highly electrophilic chloromethyleneiminium ion, commonly known as the Vilsmeier reagent. When a pyrazole derivative is introduced, the electrophile attacks the most electron-rich position. In the pyrazole nucleus, the N-1 atom donates its lone pair into the π-system, significantly enhancing the electron density at the C-4 position. Consequently, the Vilsmeier reagent attacks regioselectively at C-4 to form an iminium intermediate, which upon aqueous hydrolysis yields the 4-formylpyrazole[2].

Logical workflow and mechanistic progression of the Vilsmeier-Haack formylation on pyrazoles.

Experimental Protocol: Synthesis of 1-Substituted-1H-Pyrazole-4-Carbaldehyde

This protocol details the direct C-4 formylation of a pre-formed pyrazole ring. It is designed to maximize yield while minimizing the risk of polyformylation or reagent degradation.

Reagents & Equipment

-

Substrate: Pyrazole derivative (e.g., 1-phenyl-1H-pyrazole) (1.0 equiv)

-

Activating Agent: Phosphorus oxychloride (POCl3) (1.5 - 3.0 equiv)[3]

-

Solvent/Reactant: N,N-Dimethylformamide (DMF) (Anhydrous, 10 - 15 equiv)[3]

-

Quenching Agent: Saturated aqueous Na2CO3 or 10% NaOH

-

Equipment: Flame-dried round-bottom flask, ice-water bath, oil bath, reflux condenser, dropping funnel, and an Argon/Nitrogen gas line.

Step-by-Step Methodology & Causality

Step 1: Vilsmeier Reagent Generation (Activation)

-

Action: Charge the flame-dried flask with anhydrous DMF and cool to 0–5 °C using an ice-water bath under an inert atmosphere. Add POCl3 dropwise over 15–30 minutes via a dropping funnel.

-

Causality: The reaction between DMF and POCl3 is highly exothermic. Dropwise addition at strictly controlled low temperatures prevents the thermal decomposition of the highly hygroscopic and unstable chloromethyleneiminium salt, ensuring maximum electrophile concentration.

Step 2: Substrate Addition (Electrophilic Attack)

-

Action: Dissolve the pyrazole substrate in a minimal volume of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent, maintaining the internal temperature below 10 °C.

-

Causality: Adding the substrate at low temperatures prevents rapid, uncontrolled polymerization and limits side reactions, ensuring that the initial electrophilic attack is strictly regioselective at the C-4 position[2].

Step 3: Reaction Execution (Intermediate Formation)

-

Action: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 60–90 °C for 4 to 6 hours.

-

Causality: While the pyrazole C-4 position is electron-rich, the aromatic stabilization energy and the steric bulk of the Vilsmeier reagent necessitate thermal energy to drive the electrophilic substitution to completion. Without heating, the reaction stalls at the non-covalent adduct phase[3].

Step 4: Quenching and Hydrolysis (Aldehyde Generation)

-

Action: Cool the reaction mixture to room temperature, then pour it slowly over crushed ice with vigorous stirring. Carefully neutralize the highly acidic mixture by adding saturated aqueous Na2CO3 until the pH reaches 7.0–8.0.

-

Causality: Pouring over ice prevents the mixture from boiling during the highly exothermic hydrolysis of excess POCl3. Neutralization is critical: it converts the water-soluble iminium salt into the insoluble free aldehyde, driving product precipitation and preventing the loss of yield in the aqueous phase[3].

Step 5: Isolation and Purification

-

Action: Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water, and dry. If the product forms an oil, extract with Ethyl Acetate (3 × 50 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via recrystallization (e.g., from ethanol) or column chromatography.

Self-Validating System & Quality Control

To ensure the integrity of the protocol, the following in-process controls (IPCs) and analytical validations must be met:

-

In-Process TLC Monitoring: The Vilsmeier intermediate is highly polar and will not migrate on standard silica TLC. To check reaction progress, quench a 0.1 mL aliquot in 1 mL of aqueous Na2CO3, extract with 1 mL EtOAc, and spot the organic layer. Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; an immediate yellow/orange spot confirms aldehyde formation.

-

Spectroscopic Validation (1H NMR): The definitive hallmark of a successful C-4 formylation is the appearance of a sharp, deshielded singlet integrating to 1H at δ 9.50 – 10.00 ppm , corresponding to the aldehydic proton[4]. The pyrazole C-3 and C-5 protons will typically appear as distinct singlets or doublets between δ 7.80 – 8.50 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band at 1670 – 1690 cm⁻¹ confirms the C=O stretching of the newly introduced, conjugated formyl group[5].

Optimization & Quantitative Data

The Vilsmeier-Haack protocol can be adapted based on the specific pyrazole derivative and available equipment. The table below summarizes comparative optimization strategies derived from current literature:

| Method / Variation | Reagents | Temp (°C) | Time | Yield (%) | Mechanistic Advantage |

| Conventional Solution Phase | POCl3 / DMF | 60 - 90 | 4 - 6 h | 65 - 80 | Standard, highly scalable protocol for pre-formed pyrazoles[4]. |

| Microwave-Assisted (MW) | Phthaloyl dichloride / DMF | 80 (MW) | 5 - 10 min | 85 - 95 | Rapid dielectric heating accelerates intermediate formation; avoids toxic POCl3[6]. |

| Hydrazone Cyclization | POCl3 / DMF (Excess) | 80 - 90 | 4 - 5 h | 70 - 90 | Double formylation of hydrazones directly yields 4-formylpyrazoles in one pot[3]. |

Note on Hydrazone Cyclization: As a highly efficient alternative to using pre-formed pyrazoles, treating acetophenone hydrazones with an excess of VH reagent (≥3 equivalents) induces a double formylation followed by intramolecular cyclization, directly yielding 1,3-disubstituted-1H-pyrazole-4-carbaldehydes[3].

References

1.[6] Title: Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes Source: researchgate.net URL: 2.[1] Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: ijpcbs.com URL: 3.[4] Title: Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles Source: researchgate.net URL: 4. Title: Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis Source: thieme-connect.com URL: 5.[5] Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Source: growingscience.com URL: 6.[2] Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: nih.gov URL: 7.[3] Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: nih.gov URL:

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. growingscience.com [growingscience.com]

- 6. researchgate.net [researchgate.net]

Application Note: Scalable Hydrolysis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile to Carboxylic Acid

Executive Summary

This guide details the optimized protocols for the hydrolysis of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile to its corresponding carboxylic acid, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid . This transformation is a critical step in the synthesis of pharmaceutical intermediates (e.g., for kinase inhibitors) and agrochemicals (e.g., SDHI fungicides).

While nitrile hydrolysis is a standard transformation, the pyrazole core requires specific attention to regiochemical stability and solubility. This note compares alkaline and acidic hydrolysis pathways, recommending an Alkaline Hydrolysis (NaOH/EtOH) protocol as the "Gold Standard" due to its superior yield profile, ease of workup, and avoidance of decarboxylation byproducts.

Strategic Analysis & Chemical Logic

The Substrate

The starting material, 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile, possesses a nitrile group at the C4 position. The pyrazole ring is electron-rich, which can reduce the electrophilicity of the nitrile carbon compared to electron-deficient heterocycles (like pyridines). However, the C4 position is sufficiently reactive under reflux conditions.

Reaction Pathway Selection

Two primary pathways exist for this transformation. The choice depends on available equipment and downstream purity requirements.

| Feature | Method A: Alkaline Hydrolysis (Recommended) | Method B: Acidic Hydrolysis |

| Reagents | NaOH or KOH (aq), Ethanol | |

| Intermediate | Carboxylate salt (water-soluble) | Primary Amide (often precipitates) |

| Byproduct | Ammonia gas ( | Ammonium salt ( |

| Selectivity | High; stops cleanly at carboxylate. | Risk of stopping at amide; harsh conditions may cause decarboxylation. |

| Workup | Acidification precipitates product. | Dilution with water precipitates product. |

Expert Insight: Method A is preferred because the intermediate carboxylate salt is highly soluble in water, allowing non-acidic impurities (unreacted nitrile) to be removed via organic extraction before the final acidification. This "self-purifying" nature ensures a higher purity final product.

Detailed Experimental Protocols

Protocol A: Alkaline Hydrolysis (Gold Standard)

Target Scale: 10 g - 100 g

Reagents & Equipment

-

Substrate: 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

-

Base: Sodium Hydroxide (NaOH), 4.0 equiv (20% aq. solution)

-

Solvent: Ethanol (EtOH), reagent grade (5 vol relative to substrate mass)

-

Acid: Hydrochloric Acid (HCl), 6N (for workup)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/overhead stirrer, pH meter.

Step-by-Step Procedure

-

Dissolution: Charge the reaction vessel with the nitrile substrate and Ethanol. Stir until a homogeneous solution is obtained.

-

Base Addition: Add the 20% NaOH solution dropwise over 10 minutes. Note: A slight exotherm may be observed.

-

Reflux: Heat the mixture to reflux (

). Maintain reflux for 6–12 hours.-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane) or HPLC. The nitrile spot (

) should disappear, and a baseline spot (carboxylate) will appear.

-

-

Ammonia Removal: A distinct smell of ammonia indicates reaction progress.

-

Concentration: Once conversion is >98%, cool the mixture to

and concentrate under reduced pressure to remove the Ethanol. -

Extraction (Optional Purification): Dilute the aqueous residue with water. Wash with Dichloromethane (DCM) (

) to remove any unreacted neutral organic impurities. Discard the organic layer. -

Acidification: Cool the aqueous layer to

. Slowly add 6N HCl with vigorous stirring until pH reaches 2–3.-

Observation: The product, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, will precipitate as a white to off-white solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

) to remove salts. -

Drying: Dry in a vacuum oven at

for 12 hours.

Protocol B: Acidic Hydrolysis (Alternative)

Use case: If the substrate contains base-sensitive functional groups (unlikely for this specific molecule).

Step-by-Step Procedure

-

Setup: Charge 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv) into a flask.

-

Acid Addition: Add 60%

(10 vol). -

Heating: Heat to

for 8–16 hours.-

Caution: Ensure efficient stirring as the nitrile may initially be insoluble.

-

-

Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (20 vol) with stirring.

-

Isolation: The carboxylic acid should precipitate. Filter and wash copiously with water to remove residual acid.

-

Recrystallization: If the product contains amide intermediate (detectable by LCMS), recrystallize from Ethanol/Water.

Mechanism & Workflow Visualization

Reaction Mechanism (Alkaline Pathway)

The following diagram illustrates the stepwise conversion of the nitrile to the carboxylate, highlighting the release of ammonia.

Figure 1: Base-promoted hydrolysis mechanism. Note that the amide intermediate is often transient under reflux conditions.

Decision Workflow for Optimization

Use this logic flow to troubleshoot incomplete reactions or yield issues.

Figure 2: Optimization workflow. If the reaction stalls at the amide, increasing temperature or adding peroxide (Radziszewski conditions) can drive it to completion.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Stalled at Amide | Temperature too low or insufficient base. | Increase reflux time; ensure NaOH is >3 equiv. If persistent, add 1 eq of |

| Low Yield | Product lost in mother liquor during filtration. | The pyrazole acid has some water solubility.[1] Cool to |

| Colored Impurities | Oxidation of pyrazole ring (rare). | Perform the reaction under Nitrogen atmosphere. Use charcoal filtration on the basic solution before acidification. |

| Decarboxylation | Temperature too high during acid hydrolysis. | Switch to Method A (Alkaline). Avoid temperatures |

Safety & Compliance

-

Ammonia Evolution: The reaction releases ammonia gas. Perform in a well-ventilated fume hood.

-

Caustic Reagents: Concentrated NaOH and HCl cause severe burns. Wear appropriate PPE (gloves, goggles, lab coat).

-

Cyanide Risk? Unlike reductive decyanation, hydrolysis does not release HCN. The nitrogen is released as Ammonia (

) or Ammonium (

References

-

General Pyrazole Synthesis & Hydrolysis

-

US Patent 2016/0244412 A1. "Process for the Preparation of Pyrazole Derivatives." (Describes hydrolysis of 1-methyl-3-difluoromethyl-pyrazole-4-carboxylate, highly analogous chemistry).

-

-

Specific Analogous Chemistry

-

CN Patent 106187894 A. "Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester." (Demonstrates stability of the 1-alkyl-3-alkyl scaffold under hydrolysis conditions).

-

-

Mechanism of Nitrile Hydrolysis

-

Chemistry LibreTexts. "Hydrolysis of Nitriles." (Foundational mechanism for acid/base hydrolysis).

-

-

Related Compound Data

Sources

- 1. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 4. data.epo.org [data.epo.org]

- 5. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Strategic Reduction of Pyrazole-4-Carbonitrile to Pyrazole-4-Methanamine

Part 1: Core Directive & Executive Summary

The Challenge

The reduction of pyrazole-4-carbonitrile to pyrazole-4-methanamine is a pivotal transformation in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic bioactive molecules. However, this seemingly simple reduction is plagued by three specific failure modes:

-

Catalyst Poisoning: The pyrazole ring nitrogens (specifically the

nitrogen) are potent ligands that can coordinate to heterogeneous catalysts (Pd, Pt, Ni), arresting reactivity. -

Secondary Amine Formation: The intermediate imine is highly electrophilic and prone to condensing with the newly formed primary amine, leading to dimerization (secondary amine formation).

-

Acidity of the Pyrazole NH: In unsubstituted pyrazoles (

), hydride reagents (e.g., LiAlH

The Solution Strategy

This guide rejects a "one-size-fits-all" approach. Instead, we present three distinct protocols validated for specific development stages:

-

Protocol A (The "Magic Mix"): Sodium Borohydride / Cobalt(II) Chloride – Best for gram-scale, high functional group tolerance, and safety.

-

Protocol B (The Scalable Standard): Raney Nickel Hydrogenation – Best for multi-gram to kilogram scale where cost and purification efficiency are paramount.

-

Protocol C (The "Sledgehammer"): Lithium Aluminum Hydride (LAH) – Reserved for chemically stubborn substrates lacking sensitive functional groups.

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

The Dimerization Trap

To ensure high yield, one must understand the competition between reduction and condensation.

Mechanism & Pathway Analysis: The reduction proceeds via an imine intermediate. If the concentration of the primary amine product builds up in the absence of ammonia or rapid reduction kinetics, it attacks the imine, releasing ammonia and forming a secondary amine dimer.

Figure 1: Mechanistic pathway showing the competition between direct reduction (Green) and oxidative condensation to the secondary amine (Red).

Part 3: Experimental Protocols

Decision Matrix: Selecting the Right Method

| Feature | Protocol A: CoCl | Protocol B: Raney Ni/H | Protocol C: LiAlH |

| Scale | Lab (100 mg – 10 g) | Pilot/Production (>10 g) | Lab (< 5 g) |

| Safety | High (Mild reagents) | Low (Pyrophoric catalyst) | Low (Pyrophoric reagent) |

| Selectivity | Excellent (Chemoselective) | Good (Requires NH | Poor (Reduces esters/amides) |

| Workup | Acid/Base Extraction | Filtration | Fieser Quench (Sludge) |

| Cost | Moderate | Low | Moderate |

Protocol A: Cobalt-Catalyzed Borohydride Reduction (The "Magic Mix")

Context: This is the preferred method for medicinal chemistry due to its operational simplicity and safety compared to LAH. The active species is Cobalt Boride (Co

Reagents:

-

Pyrazole-4-carbonitrile (1.0 equiv)

-

CoCl

·6H -

NaBH

(5.0 – 10.0 equiv) -

Methanol (0.1 M concentration)

-

Boc

O (Optional: 2.0 equiv, for in situ trapping)

Step-by-Step Methodology:

-

Setup: Dissolve the pyrazole-carbonitrile (10 mmol) and CoCl

·6H-

Expert Tip: If the pyrazole is unsubstituted at the ring nitrogen, protect it first (e.g., SEM, THP) or expect to use excess reagents as the NH will deprotonate.

-

-

Reduction: Cool the solution to 0°C. Add NaBH

(50 mmol) portion-wise over 30 minutes.-

Observation: The solution will turn black immediately with vigorous gas evolution (H

). This black precipitate is the active Co -

Caution: Do not seal the vessel; allow H

to vent.

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LCMS (Imine intermediates may hydrolyze to aldehydes on LCMS acidic gradients; check for amine mass).

-

Trapping (Optional but Recommended): If the free amine is polar/volatile, add Boc

O (20 mmol) directly to the black suspension and stir for another 2 hours to isolate the Boc-protected amine. -

Workup:

-

Quench with 1N HCl until gas evolution ceases and the black precipitate dissolves (pH ~2).

-

Basify with conc. NH

OH to pH >10.[1] -

Extract with DCM or EtOAc (3x).

-

Note: The cobalt residues can be sticky. Filtering through a Celite pad helps.

-

Protocol B: Raney Nickel Hydrogenation (Scalable)

Context: Ideal for scale-up. The presence of ammonia is critical to suppress secondary amine formation by shifting the equilibrium away from the aminal intermediate.

Reagents:

-

Raney Nickel (Slurry in water, 20-50 wt% loading)

-

Ammonia in Methanol (7N solution)

-

Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Methodology:

-

Catalyst Preparation:

-

Safety: Raney Nickel is pyrophoric when dry. Always handle under water or solvent.

-

Wash the Raney Ni slurry (approx. 50% wt of substrate) with MeOH (3x) to remove water.

-

-

Reaction Assembly:

-

In a pressure vessel or Parr shaker bottle, combine the substrate and the washed Raney Ni.

-

Add 7N NH

in MeOH. (Concentration of substrate should be ~0.2 M).

-

-

Hydrogenation:

-

Purge the vessel with N

(3x) then H -

Pressurize to 50 psi (3.4 bar). Shake/stir at RT for 12–24 hours.

-

Expert Tip: If conversion is slow, heat to 50°C. Unsubstituted pyrazoles may coordinate Ni; heating helps dissociate the product.

-

-

Workup:

-

Purge with N

. -

Filter through a Celite pad (keep wet to prevent fire).

-

Concentrate the filtrate.[6] The ammonia evaporates, leaving the clean amine.

-

Protocol C: Lithium Aluminum Hydride (LAH)

Context: Used when the nitrile is extremely sterically hindered or electron-rich, and no other reducible groups (esters, ketones) are present.

Reagents:

-

LiAlH

(2.0 – 4.0 equiv) -

Anhydrous THF

-

Fieser Workup Reagents (H

O, 15% NaOH)

Step-by-Step Methodology:

-

Setup: Flame-dry a flask and maintain a N

atmosphere. Add LiAlH -

Addition: Dissolve the pyrazole-carbonitrile in THF and add dropwise to the LAH suspension.

-

Note: If the pyrazole is N-unsubstituted, 1 equiv of LAH is consumed immediately to deprotonate the ring. Use at least 3-4 equiv total.

-

-

Reflux: Warm to RT, then reflux for 4–12 hours. Nitriles are difficult to reduce and often require thermal energy to push to completion.

-

Fieser & Fieser Quench (Critical for Filtration):

-

Isolation: Filter the granular precipitate. Wash the solid cake thoroughly with THF or ether.

Part 4: Troubleshooting & Optimization

Workflow Logic: Dealing with Failure

Use this logic flow to troubleshoot low yields.

Figure 2: Troubleshooting logic flow for optimizing pyrazole nitrile reduction.

Expert Insights (Causality)

-

Solubility: Pyrazole-4-methanamines are highly polar. Standard extraction (EtOAc/Water) often leaves the product in the aqueous phase.

-

Solution: Use n-Butanol/DCM (1:4) for extraction or evaporate to dryness and triturate if inorganic salts can be removed.

-

-

N-Protection: Protecting the pyrazole nitrogen (e.g., with a SEM group) removes the acidity and prevents catalyst coordination, often doubling the yield.

Part 5: References

-

Reduction with CoCl2/NaBH4:

-

Raney Nickel/Ammonia Strategy:

-

Gould, F. E., et al. "Hydrogenation of Nitriles." Organic Syntheses, Coll. Vol. 3, p.720.

-

-

General Review of Nitrile Reduction:

-

Fieser Workup for LAH:

-

Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

-

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. reddit.com [reddit.com]

- 9. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Application Note: Engineering the One-Pot Multicomponent Synthesis of Polysubstituted Pyrazoles

Executive Brief

The pyrazole scaffold is a privileged pharmacophore embedded in numerous blockbuster therapeutics, including celecoxib, sildenafil, and rimonabant, owing to its profound anti-inflammatory, antimicrobial, and anticancer properties[1]. Historically, the synthesis of highly substituted pyrazoles required tedious, multi-step linear pathways that suffered from poor atom economy and required aggressive purification.

Modern synthetic chemistry has pivoted toward Multicomponent Reactions (MCRs) . By combining three or more reactants in a single vessel, MCRs enable the simultaneous formation of multiple C–C and C–N bonds. This approach maximizes pot, atom, and step economy (PASE) while minimizing hazardous waste[2]. This application note provides a comprehensive guide to the mechanistic rationale, catalytic engineering, and validated protocols for the one-pot synthesis of polysubstituted pyrazoles.

Mechanistic Rationale & Causality

The success of a one-pot multicomponent pyrazole synthesis relies on a precisely orchestrated cascade of elementary reactions. The most robust systems utilize an aromatic aldehyde, an active methylene compound (e.g., malononitrile or ethyl acetoacetate), and a hydrazine derivative[2][3].

The causality of this cascade is driven by sequential shifts in electrophilicity and nucleophilicity:

-

Knoevenagel Condensation: The catalyst activates the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack by the deprotonated active methylene. This forms an electrophilic alkene (Knoevenagel adduct) and eliminates water.

-

Michael Addition: The hydrazine derivative, acting as a potent Michael donor, attacks the electron-deficient alkene.

-

Intramolecular Cyclization: The secondary amine of the incorporated hydrazine attacks the adjacent nitrile or ester carbonyl. This intramolecular ring closure is kinetically favored due to the proximity effect.

-

Aromatization/Tautomerization: The cyclized intermediate undergoes rapid tautomerization or air oxidation to achieve the thermodynamically stable, fully aromatic polysubstituted pyrazole[3].

Logical sequence of the multicomponent pyrazole synthesis cascade.

Reaction Engineering: Catalysts and Solvents

To drive the cascade selectively without isolating intermediates, the choice of catalyst and solvent is critical.

-

Ionic Liquids (ILs): Basic ILs such as[DBUH][OAc] act as both solvent and catalyst. The ionic microenvironment stabilizes polar transition states, while the basic acetate anion facilitates the initial deprotonation of the active methylene[3].

-

Bio-Organic Catalysts in Aqueous Media: Taurine (2-aminoethanesulfonic acid) provides a zwitterionic framework that acts as a bifunctional catalyst in water. It accelerates both electrophilic activation and nucleophilic addition, yielding pyrano[2,3-c]pyrazoles with high atom economy[4].

-

Metal-Free Sulfenylation Systems: Using sodium thiosulfate (

) in dimethyl sulfoxide (DMSO) enables a unique domino cyclocondensation and direct C(sp2)–H sulfenylation. DMSO is chosen specifically because it acts as both a polar aprotic solvent and a modulator that facilitates the generation of thiyl radicals, which is mandatory for regioselective C-4 sulfenylation[5].

Quantitative Performance Matrix

The following table summarizes the comparative efficiency of various state-of-the-art catalytic systems for pyrazole MCRs based on recent literature.

| Catalytic System / Solvent | Target Scaffold | Reaction Conditions | Time | Yield (%) | Ref |

| [DBUH][OAc] (Ionic Liquid) | 5-amino-1,3-diphenylpyrazoles | Ultrasound irradiation, RT | 20–40 min | 88–96% | [3] |

| Taurine / | 1,4-dihydropyrano[2,3-c]pyrazoles | Conventional heating, 80 °C | 2 hours | 85–92% | [2],[4] |

| C-4 sulfenylated pyrazoles | Conventional heating, 80 °C | 12 hours | 72–94% | [5] | |

| Catalyst-Free / EtOH: | Substituted pyrazole derivatives | Microwave irradiation, 145 °C | 10 min | 83–91% | [6] |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that the researcher can verify the success of the reaction in real-time without relying solely on post-reaction chromatography.

Protocol A: Ultrasound-Assisted Green Synthesis using [DBUH][OAc]